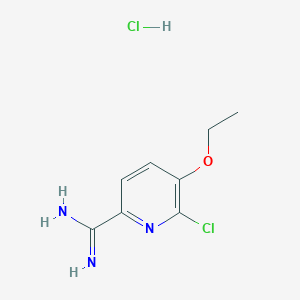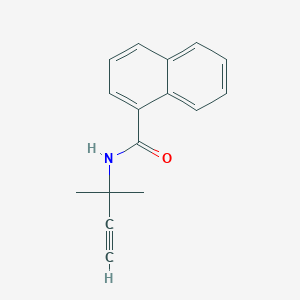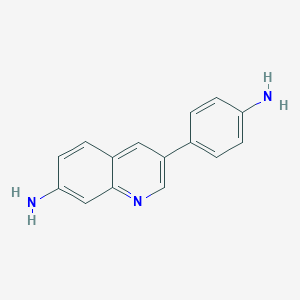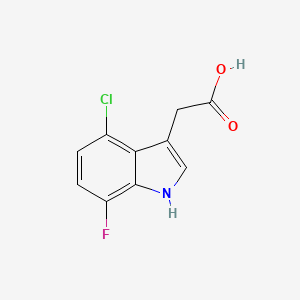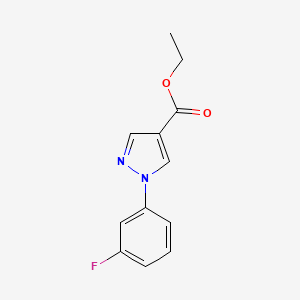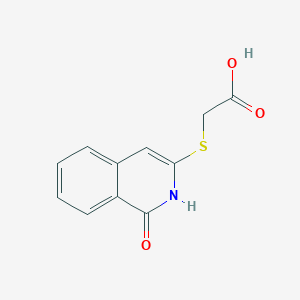
7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester is a chemical compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring This particular compound is characterized by the presence of a formyl group at the 3-position, a methyl group at the 2-position, and an ethyl ester group at the carboxylic acid position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functional group modifications, such as formylation and esterification, are carried out to introduce the formyl and ethyl ester groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted indolizine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indolizine derivatives.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity or receptor binding. The indolizine core provides a rigid scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with a similar indole core.
Indolizine-1-carboxylic acid: Another indolizine derivative with different functional groups.
Uniqueness: 7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both formyl and ethyl ester groups allows for diverse chemical modifications and interactions, setting it apart from other indolizine derivatives.
Propriétés
Numéro CAS |
59195-46-9 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
ethyl 3-formyl-2-methylindolizine-7-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-4-5-14-11(7-10)6-9(2)12(14)8-15/h4-8H,3H2,1-2H3 |
Clé InChI |
VAEAVVSZRPAFPF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=CC(=C(N2C=C1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione](/img/structure/B15066919.png)

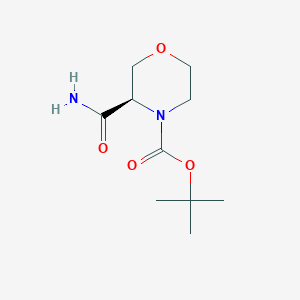
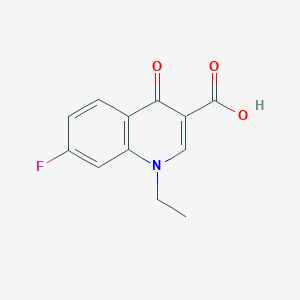
![4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione](/img/structure/B15066947.png)

